

In-Depth Structural Analysis of 1-Diazo-2butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	1-Diazo-2-butanone	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **1-diazo-2-butanone** (also known as **1-diazobutan-2-one**), a reactive chemical intermediate of interest in organic synthesis and potential pharmaceutical applications. This document outlines the key structural features of the molecule, supported by a compilation of spectroscopic data and detailed experimental protocols for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development by providing a foundational understanding of this diazo compound.

Introduction

1-Diazo-2-butanone is an α -diazoketone, a class of compounds known for their versatile reactivity. The presence of the diazo and carbonyl functional groups in conjugation gives rise to a unique electronic structure, making it a valuable precursor for various chemical transformations. Understanding the precise structural and electronic properties of **1-diazo-2-butanone** is crucial for predicting its reactivity and for the rational design of synthetic pathways. This guide presents a detailed analysis based on established spectroscopic techniques and provides practical experimental procedures.

Molecular Structure and Properties



The fundamental properties of **1-diazo-2-butanone** are summarized in the table below.

Property	Value
IUPAC Name	1-diazobutan-2-one
Molecular Formula	C ₄ H ₆ N ₂ O
Molecular Weight	98.10 g/mol
CAS Number	6831-84-1

The structure of **1-diazo-2-butanone** is characterized by a four-carbon chain with a ketone functional group at the second carbon and a diazo group at the first carbon. The electronic nature of the diazocarbonyl moiety is best described by a series of resonance structures that illustrate the delocalization of electrons across the functional group. This electron delocalization results in a high rotational barrier (55–65 kJ/mol) around the C1-C2 bond, leading to the existence of s-cis and s-trans conformers.[1]

Spectroscopic Data for Structural Elucidation

The structural analysis of **1-diazo-2-butanone** relies on a combination of spectroscopic methods. While a complete experimental dataset for **1-diazo-2-butanone** is not readily available in the public domain, this section provides predicted data based on the analysis of analogous compounds and the parent ketone, 2-butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **1-diazo-2-butanone** is expected to show three distinct signals corresponding to the different proton environments.



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH₃ (C4)	~1.0	Triplet	~7.5
-CH ₂ - (C3)	~2.3	Quartet	~7.5
-CHN ₂ (C1)	~5.5	Singlet	-

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-CH₃ (C4)	~8
-CH ₂ - (C3)	~36
CHN ₂ (C1)	~50-60
C=O (C2)	~190-200

Note: Predicted values are based on typical chemical shifts for α -diazoketones and 2-butanone.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for **1-diazo-2-butanone** are predicted as follows:

Functional Group	Characteristic Absorption (cm ⁻¹)
N≡N stretch (diazo)	~2100 (strong)
C=O stretch (ketone)	~1640 (strong)
C-H stretch (alkane)	2850-3000



The strong absorption around 2100 cm⁻¹ is characteristic of the diazo group, while the carbonyl stretch is expected to be at a lower wavenumber compared to a simple ketone due to conjugation with the diazo group.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-diazo-2-butanone**, the molecular ion peak ([M]⁺) would be observed at an m/z of 98. A common fragmentation pathway for α -diazoketones is the loss of nitrogen gas (N₂), which would result in a significant peak at m/z 70. Further fragmentation of the resulting carbene would lead to other characteristic peaks.

m/z	Proposed Fragment
98	[C4H6N2O]+ (Molecular Ion)
70	[C ₄ H ₆ O] ⁺
43	[CH₃CH₂CO] ⁺
29	[CH ₃ CH ₂] ⁺

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis and purification of α -diazo ketones, which can be adapted for the preparation of **1-diazo-2-butanone**.

Synthesis of 1-Diazo-2-butanone

A common method for the synthesis of α -diazo ketones is the reaction of a carboxylic acid chloride with diazomethane.

Workflow for the Synthesis of 1-Diazo-2-butanone:

Caption: General workflow for the synthesis of **1-diazo-2-butanone**.

Materials:

Butanoyl chloride



- Diazomethane in diethyl ether (handle with extreme caution)
- · Anhydrous diethyl ether
- Nitrogen gas
- Ice bath

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve butanoyl chloride in anhydrous diethyl ether.
- Cool the flask to 0°C in an ice bath.
- Slowly add a freshly prepared ethereal solution of diazomethane to the stirred solution of butanoyl chloride via the dropping funnel. The addition should be done under a nitrogen atmosphere.
- After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.
- Carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
- Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude **1-diazo-2-butanone**.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caution: Diazomethane is toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Use of non-etched glassware is essential.

Spectroscopic Characterization Protocol



Workflow for Structural Characterization:

Caption: Analytical workflow for the structural characterization of **1-diazo-2-butanone**.

¹H and ¹³C NMR:

- Dissolve a small amount of the purified 1-diazo-2-butanone in deuterated chloroform (CDCl₃).
- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Process the data to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy:

• Obtain the IR spectrum of a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

• Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Reactivity

α-Diazoketones are known to undergo a variety of chemical transformations, primarily through the formation of a carbene intermediate upon loss of nitrogen gas, which can be induced thermally, photochemically, or by transition metal catalysis.

Reaction Pathways of **1-Diazo-2-butanone**:

Caption: Key reaction pathways of **1-diazo-2-butanone**.

The primary reaction pathways include:

 Wolff Rearrangement: The acyl carbene rearranges to form a ketene, which can be trapped by various nucleophiles to yield carboxylic acids, esters, or amides.



- Insertion Reactions: The carbene can insert into C-H and O-H bonds.
- Cycloaddition Reactions: In the presence of transition metal catalysts, such as rhodium(II) complexes, 1-diazo-2-butanone can react with alkenes to form cyclopropane derivatives.

Conclusion

This technical guide has provided a detailed structural analysis of **1-diazo-2-butanone**, including its fundamental properties, predicted spectroscopic data, and generalized experimental protocols for its synthesis and characterization. The versatile reactivity of this α-diazoketone, stemming from its unique electronic structure, makes it a valuable tool in organic synthesis. The information presented herein is intended to aid researchers and professionals in the effective utilization of **1-diazo-2-butanone** in their synthetic endeavors and to provide a basis for further investigation into its chemical properties and potential applications.

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• To cite this document: BenchChem. [In-Depth Structural Analysis of 1-Diazo-2-butanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8460531#1-diazo-2-butanone-structural-analysis]

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